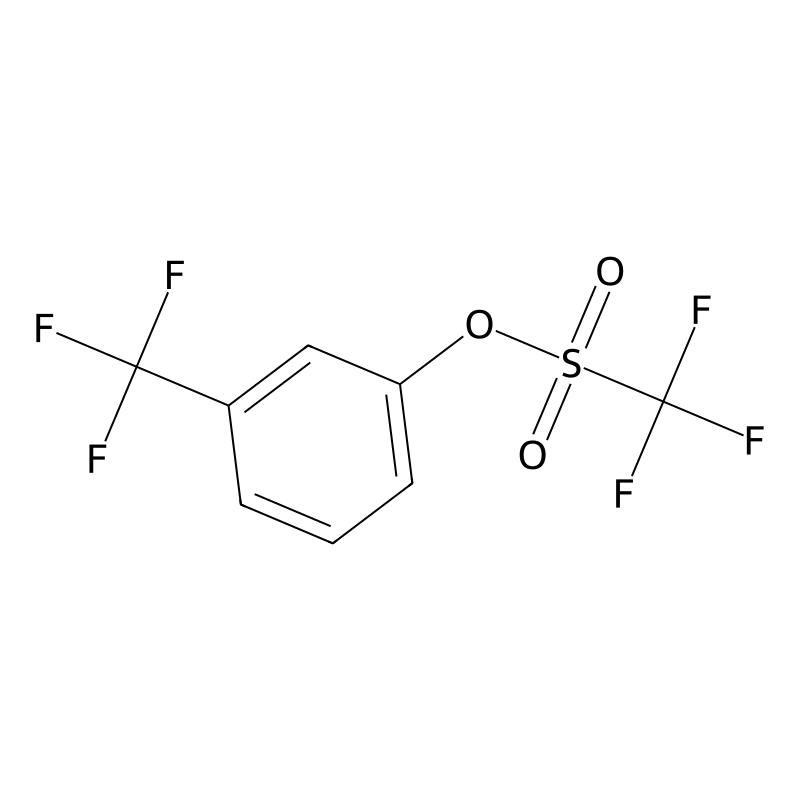

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-(Trifluoromethyl)phenyl trifluoromethanesulfonate (also known as 3-(CF3)PhOTf or Combi-Blocks COM448656051) is a relatively recent addition to the library of organic compounds. While limited information is available on its specific applications, research has been conducted on its synthesis and characterization.

A study published in 2012 details a method for the efficient synthesis of this compound using readily available starting materials. The study also characterizes the compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Applications:

- Organic synthesis: The trifluoromethanesulfonate (OTf) group is a known leaving group, which can be utilized in various organic reactions like substitutions and eliminations. This suggests potential applications of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate as a reagent in organic synthesis.

- Material science: Trifluoromethyl groups are known to influence the properties of materials, such as enhancing their thermal and chemical stability. The presence of this group in the molecule suggests potential applications in material science research, though further investigation is needed.

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a specialized organic compound characterized by its unique trifluoromethyl group, which significantly influences its chemical properties and reactivity. The compound has the molecular formula and a molecular weight of approximately 540.26 g/mol. It exists as a crystalline powder and is notable for its high purity, typically exceeding 98% as determined by high-performance liquid chromatography. This compound is often used in various chemical syntheses and applications due to its reactivity and stability under specific conditions .

- Nucleophilic Substitution: The trifluoromethanesulfonate group can be replaced by various nucleophiles, leading to the formation of new compounds.

- Electrophilic Aromatic Substitution: The trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating further substitution reactions.

- Cross-Coupling Reactions: This compound can also be involved in palladium-catalyzed cross-coupling reactions, which are essential in synthesizing complex organic molecules.

The synthesis of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate can be achieved through several methods:

- Direct Sulfonation: The compound can be synthesized by sulfonating 3-(trifluoromethyl)phenol with trifluoromethanesulfonic anhydride in the presence of a suitable catalyst.

- Electrophilic Aromatic Substitution: Starting from a suitable aromatic precursor, electrophilic substitution with trifluoromethanesulfonyl chloride can yield the desired product.

- Iodination Reactions: Using iodine sources in conjunction with the appropriate electrophiles can also lead to the formation of this compound.

These methods highlight the versatility of synthetic pathways available for producing this compound.

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in developing functional materials due to its unique electronic properties.

- Catalysis: It can act as a reagent in catalytic processes, particularly in cross-coupling reactions.

Interaction studies involving 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate primarily focus on its reactivity with nucleophiles and other electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential applications in drug development.

Several compounds share structural similarities with 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenyl trifluoromethanesulfonate | Simpler structure; widely used in organic synthesis | |

| 4-Trifluoromethylphenyl trifluoromethanesulfonate | Similar reactivity; different substitution pattern | |

| 2-Trifluoromethylphenyl trifluoromethanesulfonate | Another positional isomer; varies in reactivity |

Uniqueness

The unique aspect of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate lies in its specific electronic properties imparted by both the trifluoromethyl group and the sulfonate moiety, making it particularly reactive compared to other similar compounds. Its ability to participate in diverse